molecular formula C8H13N3O4 B12932797 Methyl (3-(2,5-dioxoimidazolidin-4-yl)propyl)carbamate CAS No. 66450-65-5

Methyl (3-(2,5-dioxoimidazolidin-4-yl)propyl)carbamate

Cat. No.: B12932797
CAS No.: 66450-65-5
M. Wt: 215.21 g/mol
InChI Key: XEEWUNJALCJVRD-UHFFFAOYSA-N
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Description

Methyl (3-(2,5-dioxoimidazolidin-4-yl)propyl)carbamate is a chemical compound with a unique structure that includes an imidazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (3-(2,5-dioxoimidazolidin-4-yl)propyl)carbamate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of amide esters to form the imidazolidinone ring . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

Methyl (3-(2,5-dioxoimidazolidin-4-yl)propyl)carbamate can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.

Common Reagents and Conditions

The reactions often require specific conditions such as controlled temperatures, pH levels, and the presence of catalysts or solvents. For example, oxidation reactions may be carried out at elevated temperatures, while reduction reactions might require an inert atmosphere to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Methyl (3-(2,5-dioxoimidazolidin-4-yl)propyl)carbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism by which Methyl (3-(2,5-dioxoimidazolidin-4-yl)propyl)carbamate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Methyl (3-(2,5-dioxoimidazolidin-4-yl)propyl)carbamate include:

Uniqueness

What sets this compound apart from these similar compounds is its specific structure and the resulting chemical properties

Properties

CAS No.

66450-65-5

Molecular Formula

C8H13N3O4

Molecular Weight

215.21 g/mol

IUPAC Name

methyl N-[3-(2,5-dioxoimidazolidin-4-yl)propyl]carbamate

InChI

InChI=1S/C8H13N3O4/c1-15-8(14)9-4-2-3-5-6(12)11-7(13)10-5/h5H,2-4H2,1H3,(H,9,14)(H2,10,11,12,13)

InChI Key

XEEWUNJALCJVRD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NCCCC1C(=O)NC(=O)N1

Origin of Product

United States

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